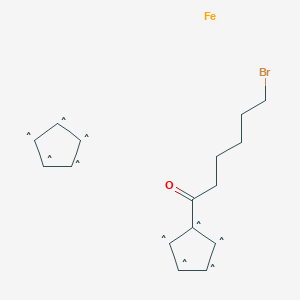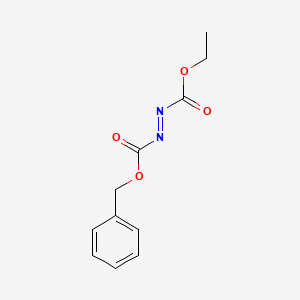
1,2-DiazenedicarboxylicAcid1-Ethyl2-(phenylmethyl)Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester involves several steps. The synthetic routes typically include the reaction of diazenedicarboxylic acid derivatives with ethyl and phenylmethyl groups under controlled conditions . Industrial production methods may involve the use of high-purity reagents and advanced techniques to ensure the compound’s stability and purity .
Analyse Des Réactions Chimiques
1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of high-purity chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester can be compared with other similar compounds, such as:
Diazenedicarboxylic Acid Ethyl Ester: This compound has a similar structure but lacks the phenylmethyl group.
Diazenedicarboxylic Acid Methyl Ester: This compound has a methyl group instead of an ethyl group.
Diazenedicarboxylic Acid Phenyl Ester: This compound has a phenyl group instead of a phenylmethyl group.
The uniqueness of 1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
benzyl (NE)-N-ethoxycarbonyliminocarbamate |
InChI |
InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/b13-12+ |
Clé InChI |
CKJYLQGWZBDKBR-OUKQBFOZSA-N |
SMILES isomérique |
CCOC(=O)/N=N/C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)N=NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


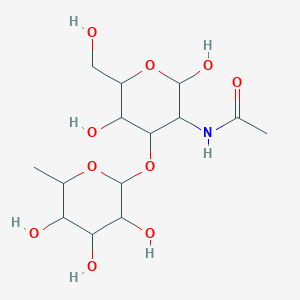
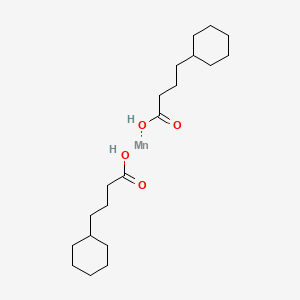
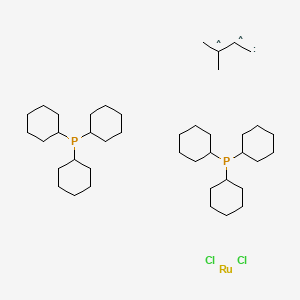
![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)
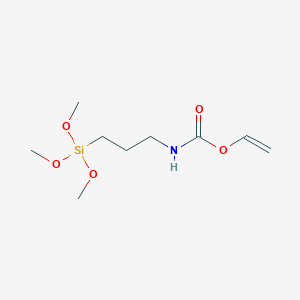
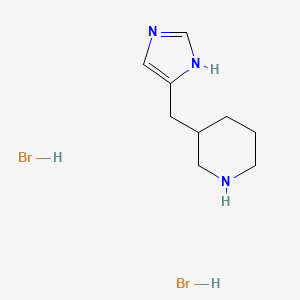
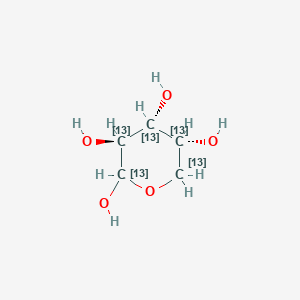

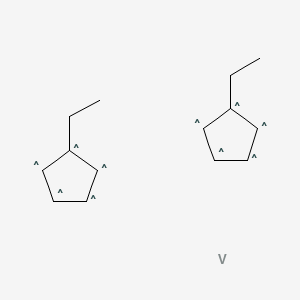
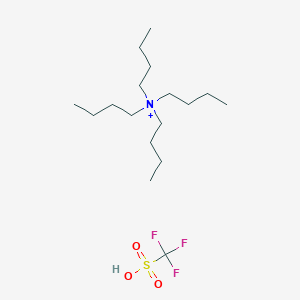
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)


